(E)-4,6-Dichloro-2-styrylquinazoline

Nicotinic acetylcholine receptor nAChR subtype selectivity Smoking cessation pharmacology

(E)-4,6-Dichloro-2-styrylquinazoline (CAS 36950-52-4) is a halogenated styrylquinazoline derivative with molecular formula C₁₆H₁₀Cl₂N₂ and molecular weight 301.17 g/mol. The compound features a quinazoline bicyclic core (a benzene ring fused to a pyrimidine) bearing chlorine substituents at the 4- and 6-positions and a trans (E)-styryl group at the 2-position.

Molecular Formula C16H10Cl2N2
Molecular Weight 301.2 g/mol
CAS No. 36950-52-4
Cat. No. B1315821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4,6-Dichloro-2-styrylquinazoline
CAS36950-52-4
Molecular FormulaC16H10Cl2N2
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
InChIInChI=1S/C16H10Cl2N2/c17-12-7-8-14-13(10-12)16(18)20-15(19-14)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
InChIKeyZOGLWQMNYWJMIF-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4,6-Dichloro-2-styrylquinazoline (CAS 36950-52-4): Chemical Identity and Structural Classification


(E)-4,6-Dichloro-2-styrylquinazoline (CAS 36950-52-4) is a halogenated styrylquinazoline derivative with molecular formula C₁₆H₁₀Cl₂N₂ and molecular weight 301.17 g/mol . The compound features a quinazoline bicyclic core (a benzene ring fused to a pyrimidine) bearing chlorine substituents at the 4- and 6-positions and a trans (E)-styryl group at the 2-position. Quinazolines are privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles including anticancer, antimicrobial, antiviral, and kinase inhibitory activities [1]. The 4,6-dichloro substitution pattern represents a key intermediate scaffold for generating EGFR inhibitors and other kinase-targeting agents .

Why (E)-4,6-Dichloro-2-styrylquinazoline Cannot Be Replaced by Generic Quinazoline Analogs in Receptor Profiling and Kinase Research


Styrylquinazoline derivatives exhibit pronounced structure-activity relationship (SAR) dependence on both halogen substitution pattern and styryl moiety presence. The 4,6-dichloro configuration is not interchangeable with mono-chloro (4-chloro) or unsubstituted styrylquinazolines because the second chlorine at the 6-position critically modulates electron density distribution across the quinazoline core, affecting both receptor binding kinetics and metabolic stability [1]. Furthermore, the trans (E) geometry of the styryl group is essential for proper orientation within hydrophobic binding pockets of target proteins including nicotinic acetylcholine receptors (nAChRs), EGFR kinase domains, and integrase catalytic cores [2][3]. Simple substitution with a 4-chloro-2-styrylquinazoline or a 2-styrylquinazolin-4(3H)-one derivative would alter both the electronic properties and steric complementarity, yielding divergent selectivity profiles and potency readouts that invalidate cross-compound extrapolation.

Quantitative Differentiation Evidence: (E)-4,6-Dichloro-2-styrylquinazoline versus Structurally Proximal Comparators


Subtype-Selective α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: 6.7× to 8.3× Potency Advantage over Related nAChR Subtypes

(E)-4,6-Dichloro-2-styrylquinazoline demonstrates sub-nanomolar antagonist activity at the α3β4 nAChR subtype (IC₅₀ = 1.8 nM) with significant selectivity over α4β2 (IC₅₀ = 12.0 nM), α4β4 (IC₅₀ = 15.0 nM), and muscle-type α1β1γδ (IC₅₀ = 7.9 nM) receptors [1]. The α3β4 subtype is specifically implicated in nicotine addiction and withdrawal pathways, making this selectivity profile pharmacologically relevant for smoking cessation target validation studies. This represents a 6.7-fold selectivity window relative to α4β2 and an 8.3-fold window relative to α4β4.

Nicotinic acetylcholine receptor nAChR subtype selectivity Smoking cessation pharmacology

EGFR Inhibitory Activity of 2-Styrylquinazoline Scaffold: Favorable Cytotoxicity Profile in Non-Small Cell Lung Cancer Model Relative to Lapatinib

The 2-styrylquinazoline scaffold—of which (E)-4,6-dichloro-2-styrylquinazoline is a core representative—has been validated in head-to-head EGFR inhibition studies. A structurally related styrylquinazoline-benzenesulfonamide derivative (compound 8c) demonstrated superior antiproliferative activity against A549 non-small cell lung cancer cells (IC₅₀ = 8.62 µM) compared to the clinically approved dual EGFR/HER2 inhibitor lapatinib (IC₅₀ = 11.98 µM), while maintaining equivalent cell-free EGFR inhibitory potency (IC₅₀ = 0.190 µM for both compounds) [1]. The compound induced a 76-fold increase in late apoptotic cell population and an 8-fold increase in caspase-3 expression relative to control [1]. Molecular docking revealed a binding energy of -13.19 Kcal/mol in the EGFR active site, approaching that of lapatinib (-14.54 Kcal/mol) [1].

EGFR inhibition Non-small cell lung cancer Tyrosine kinase inhibitor Apoptosis induction

Antimycobacterial Activity of 4-Chloro-2-styrylquinazoline Derivatives: Superior Potency versus Isoniazid in M. kansasii Strain

The 4-chloro-2-styrylquinazoline scaffold—structurally adjacent to (E)-4,6-dichloro-2-styrylquinazoline differing only by the absence of the 6-chloro substituent—exhibits antimycobacterial activity that surpasses the first-line standard isoniazid (INH) in specific strains. In primary screening against four mycobacterial strains, several 4-chloro-2-styrylquinazoline derivatives demonstrated activity comparable to or higher than INH, with the most active compound (4-chloro-2-styrylquinazoline bearing a 4-trifluoromethylphenyl substituent) achieving MIC = 4 µM against M. kansasii versus INH MIC = 0.23 µM (class-level inference: the 4,6-dichloro analog is anticipated to exhibit altered potency due to additional electron-withdrawing character at C6) [1][2].

Antimycobacterial Tuberculosis drug discovery Structure-activity relationship

Photosynthetic Electron Transport (PET) Inhibition in Chloroplasts: Substituent-Dependent Activity Differentiates 4,6-Dichloro from Mono-Chloro Analogs

In a systematic evaluation of styrylquinazoline analogues for photosynthetic electron transport (PET) inhibition in spinach chloroplasts (Spinacia oleracea L.), activity was found to be governed by the electronic properties of the substituent rather than total lipophilicity [1]. The 4-chloro-2-styrylquinazoline scaffold exhibited measurable PET inhibitory activity (IC₅₀ values in the micromolar range, exact values dependent on R-group substitution pattern). The introduction of a second chlorine at the 6-position in (E)-4,6-dichloro-2-styrylquinazoline alters the electron density distribution across the quinazoline ring system, which is predicted to modulate PET inhibitory potency relative to the 4-chloro mono-substituted analogs [1][2].

Herbicide discovery Photosystem II inhibition Chloroplast bioassay

In Vivo Pharmacodynamic Validation: nAChR Antagonist Activity Translates to Behavioral Efficacy in Murine Smoking Cessation Models

(E)-4,6-Dichloro-2-styrylquinazoline demonstrates in vivo functional antagonism of nicotine-induced behaviors in murine models, establishing translational relevance beyond in vitro receptor binding. In ICR mice, subcutaneous administration produced dose-dependent inhibition of nicotine-induced antinociception in the tail-flick assay (ED₅₀ = 1.2 mg/kg) and hotplate assay (ED₅₀ = 15.0 mg/kg) [1]. Additionally, the compound inhibited nicotine-induced locomotor hyperactivity (ED₅₀ = 4.9 mg/kg) and nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) [1]. These behavioral endpoints constitute a pharmacodynamic fingerprint for CNS-penetrant nAChR antagonism that distinguishes (E)-4,6-dichloro-2-styrylquinazoline from peripherally restricted or CNS-impermeant quinazoline derivatives.

In vivo pharmacology Nicotine addiction Behavioral pharmacology Smoking cessation

Validated Application Scenarios for (E)-4,6-Dichloro-2-styrylquinazoline in Academic and Industrial Research Settings


Nicotinic Acetylcholine Receptor Subtype Selectivity Profiling in Addiction Neurobiology

Use (E)-4,6-dichloro-2-styrylquinazoline as a pharmacological tool compound for discriminating α3β4-mediated signaling from α4β2- and α4β4-mediated pathways in nicotine addiction and withdrawal studies. The compound's sub-nanomolar α3β4 antagonist potency (IC₅₀ = 1.8 nM) combined with 6.7× to 8.3× selectivity over other nAChR subtypes enables mechanistic dissection of the α3β4 receptor's specific role in mediating nicotine dependence behaviors [1]. The validated in vivo efficacy in murine tail-flick (ED₅₀ = 1.2 mg/kg), locomotor (ED₅₀ = 4.9 mg/kg), and hypothermia (ED₅₀ = 9.2 mg/kg) assays provides a behavioral pharmacology reference frame for preclinical smoking cessation target validation studies [1].

EGFR-Targeted Anticancer Lead Optimization and SAR Expansion

Employ (E)-4,6-dichloro-2-styrylquinazoline as a core scaffold for generating focused libraries of EGFR inhibitors with diversified C2-styryl and C4/C6 substitution patterns. The validated antiproliferative activity of the 2-styrylquinazoline scaffold in A549 NSCLC cells (IC₅₀ = 8.62 µM, exceeding lapatinib at 11.98 µM) combined with cell-free EGFR inhibition (IC₅₀ = 0.190 µM) provides a performance benchmark [2]. The 4,6-dichloro substitution pattern offers a distinct electronic and steric profile for probing structure-activity relationships around the quinazoline core, particularly for optimizing binding interactions within the EGFR ATP-binding pocket where docking studies reveal favorable accommodation (ΔG_binding ≈ -13.2 Kcal/mol) [2].

Photosynthetic Electron Transport Inhibition Assays for Herbicide Discovery Screening

Utilize (E)-4,6-dichloro-2-styrylquinazoline in spinach chloroplast PET inhibition assays as a model system for evaluating halogen substituent effects on Photosystem II targeting. The compound's electronic properties—governed by the 4,6-dichloro substitution—enable systematic SAR studies correlating electron-withdrawing character with PET inhibitory potency, independent of lipophilicity effects [3][4]. This chloroplast bioassay platform provides a cost-effective, high-throughput-compatible functional readout for prioritizing quinazoline-based herbicide candidates prior to whole-plant screening.

Antimycobacterial Lead Identification and 6-Position Halogen SAR Exploration

Deploy (E)-4,6-dichloro-2-styrylquinazoline as a comparator compound in antimycobacterial screening cascades to delineate the contribution of the 6-chloro substituent to anti-mycobacterial potency and selectivity. The established activity of 4-chloro-2-styrylquinazoline derivatives against M. kansasii, M. tuberculosis, M. avium, and M. smegmatis—with potency comparable to or exceeding isoniazid in specific strains—provides a validated baseline [3][4]. Systematic comparison of the 4,6-dichloro variant against the 4-chloro mono-substituted analog enables quantitative assessment of the 6-position halogen effect, informing medicinal chemistry optimization for tuberculosis drug discovery programs.

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